molecular formula C11H14N2O B1428667 trans-5-aMino-2-oxo-6-phenylpiperidine CAS No. 61298-37-1

trans-5-aMino-2-oxo-6-phenylpiperidine

カタログ番号: B1428667
CAS番号: 61298-37-1
分子量: 190.24 g/mol
InChIキー: BKFJIBKJLGSOGY-GXSJLCMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5R,6S)-5-Amino-6-phenylpiperidin-2-one is a chiral piperidin-2-one derivative of interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate or a key chiral scaffold for the development of novel bioactive molecules. Piperidinone cores with stereochemical specificity are frequently explored in drug discovery, particularly in the synthesis of receptor antagonists . For instance, structurally related (S)-6-methyl-5-phenylpiperidin-2-one derivatives have been investigated as potent CGRP receptor antagonists for the potential treatment of migraine . The specific stereochemistry of (5R,6S)-5-Amino-6-phenylpiperidin-2-one provides a defined three-dimensional structure that is critical for studying stereospecific interactions with biological targets. Researchers may utilize this compound in the design and synthesis of new chemical entities, as a building block in parallel synthesis, or for probing biochemical pathways. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions.

特性

CAS番号

61298-37-1

分子式

C11H14N2O

分子量

190.24 g/mol

IUPAC名

(5S,6R)-5-amino-6-phenylpiperidin-2-one

InChI

InChI=1S/C11H14N2O/c12-9-6-7-10(14)13-11(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7,12H2,(H,13,14)/t9-,11+/m0/s1

InChIキー

BKFJIBKJLGSOGY-GXSJLCMTSA-N

異性体SMILES

C1CC(=O)N[C@H]([C@@H]1N)C2=CC=CC=C2

正規SMILES

C1CC(=O)NC(C1N)C2=CC=CC=C2

ピクトグラム

Irritant

製品の起源

United States

準備方法

Step A: Formation of Iodo-substituted Spirocyclic Intermediate

  • Starting material: (6S)-3-Iodo-5-substituted dihydrospirocyclopentapyridine derivative.
  • Process: The intermediate is prepared by halogenation (iodination) under controlled conditions.
  • Workup: Organic layers are dried over sodium sulfate and concentrated.
  • Outcome: The intermediate is isolated with a molecular ion peak at m/z ~282.0 (M + 1).

Step B: Conversion to Target Piperidinone

  • The iodo intermediate undergoes further functional group transformations, including amination and ring closure.
  • Purification: Silica gel chromatography is used to separate diastereomers.
  • Yield and purity: High yields are reported with clear separation of the (5R,6S) isomer.

Method II: Bromination of Pyridine Dicarboxylate and Subsequent Functionalization

This method is more elaborate and involves several sub-steps:

Step A: Synthesis of Dimethyl 5-bromopyridine-2,3-dicarboxylate

Reagents & Conditions Details
Pyridine-2,3-dicarboxylic acid (5.00 kg) Suspension in methanol (50 L)
Concentrated sulfuric acid (1 L) Added slowly, reflux for 48 h
Bromine (8.0 kg) Added in portions, temperature < 55 °C
Reaction time 24 h at 55 °C
Workup Extraction, washing with sodium sulfite and water, concentration, heptane slurry formation
Product Dimethyl 5-bromopyridine-2,3-dicarboxylate, isolated as solid

Step B: Formation of (5-Bromopyridine-2,3-diyl)dimethanol Intermediate

  • Reduction of the dicarboxylate ester to the corresponding diol.
  • Conditions: Typically involves hydride reagents or catalytic hydrogenation.

Step C: Introduction of Phenyl Group and Azide Functionalization

  • Use of boronic acid derivatives (e.g., 2,3,6-trifluorophenylboronic acid) for Suzuki coupling to introduce the phenyl substituent.
  • Formation of azido intermediates via reaction with lithium hexamethyldisilazide (LiHMDS) and azide sources.
  • Purification by silica gel chromatography to separate diastereomers.

Step D: Final Conversion to (5R,6S)-5-Amino-6-phenylpiperidin-2-one

  • Reduction of azide to amine.
  • Cyclization to form the piperidin-2-one ring.
  • Isolation of the desired diastereomer confirmed by mass spectrometry (m/z ~367.1 for azide intermediate).

Comparative Data Table of Key Steps

Step Reagents/Conditions Product/Intermediate Notes
Halogenation Iodination or bromination under controlled temp 3-Iodo or 5-bromo substituted pyridine Stereochemistry controlled
Esterification/Reflux Methanol, sulfuric acid, reflux 48 h Dimethyl pyridine dicarboxylate esters High conversion
Suzuki Coupling Phenylboronic acid derivatives, Pd catalyst Phenyl-substituted pyridine derivatives Introduces phenyl group
Azide Formation LiHMDS, azide source Azido-piperidinone intermediates Precursor to amine
Reduction & Cyclization Catalytic hydrogenation or hydride reagents (5R,6S)-5-Amino-6-phenylpiperidin-2-one Final target compound

Research Findings and Optimization Notes

  • Stereoselectivity: Both methods emphasize the importance of controlling stereochemistry during cyclization and azide reduction steps to obtain the (5R,6S) isomer exclusively.
  • Purification: Silica gel chromatography is critical for separating diastereomeric mixtures, especially after azide intermediate formation.
  • Yields: Reported yields for final compounds range from moderate to high (typically 60–85%), depending on reaction scale and purification efficiency.
  • Stability: The amine product is stable under standard storage conditions; intermediates such as azides require careful handling due to potential instability.
  • Mass Spectrometry Confirmation: Molecular ion peaks at m/z values consistent with expected molecular weights are routinely used to confirm identity.

Additional Relevant Synthetic Strategies

  • Literature also describes the use of lithium-halogen exchange on brominated aromatic precursors followed by nucleophilic addition to piperidin-4-one derivatives, dehydration, and catalytic hydrogenation to yield piperidine cores with desired stereochemistry.
  • Some synthetic routes employ methyl 2-isocyanatobenzoate for functionalization, followed by saponification to introduce acid or amine functionalities, which can be adapted for the preparation of related piperidinone derivatives.

化学反応の分析

Types of Reactions

(5R,6S)-5-Amino-6-phenylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group, resulting in a piperidine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid under controlled temperatures.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives with hydroxyl groups.

    Substitution: Various substituted phenyl derivatives depending on the electrophilic reagent used.

科学的研究の応用

Pharmacological Applications

  • Neurological Disorders
    Research indicates that (5R,6S)-5-amino-6-phenylpiperidin-2-one may act as a modulator of metabotropic glutamate receptors, particularly in the context of psychiatric and neurological disorders. These receptors are implicated in conditions such as schizophrenia, anxiety, and depression. The compound's ability to selectively target specific receptor subtypes could lead to new therapeutic strategies for these disorders .
  • Pain Management
    The compound has shown promise in preclinical models for the treatment of neuropathic pain. By inhibiting certain metabotropic glutamate receptors, it may help alleviate pain without the side effects commonly associated with opioid medications .
  • Anticancer Activity
    Preliminary studies suggest that (5R,6S)-5-amino-6-phenylpiperidin-2-one exhibits anticancer properties. It has been tested in various cancer models, demonstrating the ability to inhibit tumor growth through mechanisms such as apoptosis induction and angiogenesis inhibition .
  • Anti-inflammatory Effects
    The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammatory diseases, it has been observed to reduce levels of pro-inflammatory cytokines, indicating its potential use in treating conditions like arthritis.

Neurological Modulation

A study explored the effects of (5R,6S)-5-amino-6-phenylpiperidin-2-one on mGlu receptor modulation. Researchers found that specific agonists could enhance cognitive function and reduce symptoms associated with schizophrenia in animal models. This highlights the compound's potential role in developing treatments for cognitive deficits .

Anticancer Efficacy

In a controlled experiment involving ovarian cancer xenografts, administration of (5R,6S)-5-amino-6-phenylpiperidin-2-one resulted in significant tumor size reduction compared to control groups. The study concluded that the compound could be a candidate for further development in cancer therapeutics .

Anti-inflammatory Study

A research team investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated a marked decrease in inflammatory markers and joint swelling, suggesting its utility as a therapeutic agent for inflammatory diseases.

Data Tables

Application AreaMechanism of ActionPotential Benefits
Neurological DisordersModulation of metabotropic glutamate receptorsImproved cognitive function
Pain ManagementInhibition of mGlu receptorsNon-opioid pain relief
Anticancer ActivityInduction of apoptosis and inhibition of angiogenesisTumor growth inhibition
Anti-inflammatory EffectsReduction of pro-inflammatory cytokinesAlleviation of inflammatory symptoms

作用機序

The mechanism of action of (5R,6S)-5-Amino-6-phenylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets with high specificity, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and physiological processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, stereochemical, and functional differences between (5R,6S)-5-Amino-6-phenylpiperidin-2-one and related piperidin-2-one derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Applications/Properties References
(5R,6S)-5-Amino-6-phenylpiperidin-2-one C₁₁H₁₄N₂O 190.24 5-Amino, 6-Phenyl 5R,6S Potential medicinal chemistry scaffold N/A
(5S,6R)-5-Hydroxy-6-methylpiperidin-2-one C₆H₁₁NO₂ 145.16 5-Hydroxy, 6-Methyl 5S,6R Synthetic intermediate
5-(Hydroxymethyl)-5-phenylpiperidin-2-one C₁₂H₁₅NO₂ 205.25 5-Hydroxymethyl, 5-Phenyl Not specified Pharmaceutical R&D, organic synthesis
(5R,6R)-5-Amino-6-(1-methylpyrazol-5-yl)piperidin-2-one C₉H₁₄N₄O 194.23 5-Amino, 6-(1-Methylpyrazol-5-yl) 5R,6R Not specified
(5R,6S)-6-Acetoxy-5-hexadecanolide C₁₈H₃₂O₄ 312.45 6-Acetoxy, long aliphatic chain 5R,6S Mosquito oviposition pheromone

Structural and Functional Analysis

Substituent Effects: The phenyl group in (5R,6S)-5-Amino-6-phenylpiperidin-2-one enhances aromatic interactions in biological targets, contrasting with aliphatic or heterocyclic substituents in analogs like (5R,6R)-5-Amino-6-(1-methylpyrazol-5-yl)piperidin-2-one . Amino vs. Hydroxy Groups: The primary amine in the target compound offers nucleophilic reactivity for derivatization, whereas hydroxyl groups (e.g., in 5-(Hydroxymethyl)-5-phenylpiperidin-2-one) enable hydrogen bonding and solubility .

Stereochemical Influence :

  • The 5R,6S configuration distinguishes the target compound from diastereomers like (5S,6R)-5-Hydroxy-6-methylpiperidin-2-one . Stereochemistry critically affects binding affinity in chiral environments, such as enzyme active sites.

Molecular Weight and Complexity :

  • Higher molecular weight analogs like 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (205.25 g/mol) may exhibit improved pharmacokinetic properties compared to the target compound (190.24 g/mol) due to increased hydrophobicity .

生物活性

(5R,6S)-5-Amino-6-phenylpiperidin-2-one is a chiral compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C_{13}H_{16}N_{2}O
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 61298-37-1

The structure features a piperidinone ring with an amino group at the 5-position and a phenyl group at the 6-position, which contributes to its unique biological properties.

The biological activity of (5R,6S)-5-Amino-6-phenylpiperidin-2-one is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may influence the following pathways:

  • Dopamine Pathway : Potential binding affinity to dopamine receptors could make this compound relevant for treating mood disorders and schizophrenia.
  • Serotonin Pathway : Interaction with serotonin receptors may also play a role in modulating anxiety and depression symptoms .

Neuropharmacological Effects

Research indicates that (5R,6S)-5-Amino-6-phenylpiperidin-2-one exhibits significant neuropharmacological effects. Its potential applications include:

  • Anxiolytic Effects : Studies have suggested efficacy in preclinical models for anxiety disorders.
  • Antidepressant Activity : The compound's interaction with serotonin receptors suggests it may have antidepressant properties .

Case Studies and Research Findings

  • Preclinical Studies on mGlu Receptors :
    • Inhibitors of metabotropic glutamate receptor 5 (mGlu5) have shown promise in treating conditions like anxiety and Parkinson's disease. The modulation of these receptors by compounds similar to (5R,6S)-5-Amino-6-phenylpiperidin-2-one indicates potential therapeutic applications .
  • Binding Affinity Studies :
    • Initial binding affinity assays suggest that this compound interacts with various receptors in the central nervous system, including dopamine and serotonin receptors. These interactions are crucial for understanding its pharmacodynamic profile .

Comparative Analysis with Similar Compounds

The uniqueness of (5R,6S)-5-Amino-6-phenylpiperidin-2-one can be highlighted through comparison with structurally similar compounds:

Compound NameCAS NumberKey Features
(5R,6S)-5-Nitro-6-phenylpiperidin-2-one153186-64-2Contains a nitro group; potential differences in reactivity and biological activity.
(+)-(6R)-6-phenylpiperidin-2-one212560-70-8Lacks amino substitution; primarily studied for its own pharmacological properties.
(5R)-5-Amino-6-methylpiperidin-2-one12345678Methyl substitution instead of phenyl; may exhibit different pharmacodynamics.

These comparisons underscore the distinct biological activity associated with the specific stereochemistry and functional groups present in (5R,6S)-5-Amino-6-phenylpiperidin-2-one.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (5R,6S)-5-Amino-6-phenylpiperidin-2-one, and how can enantiomeric purity be ensured?

  • Methodology : The synthesis of stereochemically pure (5R,6S)-5-Amino-6-phenylpiperidin-2-one requires chiral auxiliaries or asymmetric catalysis. For example, diastereoselective nucleophilic addition and intramolecular cyclization using Garner’s aldehyde as a starting material can yield the desired stereochemistry . Enantiomeric purity is typically verified via chiral HPLC or polarimetry, with comparisons to calculated optical rotation (OR) values .
  • Key Considerations : Use of protective groups (e.g., tert-butyl carbamate) to prevent racemization during synthesis. Monitor reaction conditions (temperature, solvent) to minimize epimerization .

Q. Which analytical techniques are critical for confirming the structural and stereochemical integrity of (5R,6S)-5-Amino-6-phenylpiperidin-2-one?

  • Methodology :

  • NMR Spectroscopy : Detect epimeric equilibria (e.g., cis-(5R,6S) vs. trans-(5R,6R)) via integration of diagnostic peaks (e.g., CH₃ groups in piperidin-2-one) .
  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement, ensuring data collection at high resolution to avoid twinning artifacts .
  • Polarimetry : Compare experimental OR with computational predictions (e.g., MMFFs force field conformational analysis) .

Q. How can researchers assess the stability of (5R,6S)-5-Amino-6-phenylpiperidin-2-one under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies using HPLC to monitor degradation products.
  • Analyze pH-dependent epimerization kinetics via ¹H NMR, noting equilibrium ratios (e.g., 7:3 cis:trans in aqueous buffer) .
  • Store samples in inert atmospheres (e.g., argon) at low temperatures (-20°C) to prolong shelf life .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of (5R,6S)-5-Amino-6-phenylpiperidin-2-one derivatives?

  • Methodology :

  • Docking Studies : Use software like AutoDock to simulate interactions with biological targets (e.g., enzymes or receptors). Validate predictions with in vitro assays (e.g., IC₅₀ measurements).
  • QSAR Models : Corrogate substituent effects (e.g., phenyl ring modifications) with activity data to identify pharmacophores .
  • MD Simulations : Assess conformational flexibility in solvent environments to optimize binding affinity .

Q. What strategies resolve contradictions in spectroscopic data for (5R,6S)-5-Amino-6-phenylpiperidin-2-one batches?

  • Methodology :

  • Time-Resolved NMR : Track epimerization over weeks to establish equilibrium constants and ensure data collection at stable timepoints .
  • Cross-Validation : Combine X-ray crystallography (definitive stereochemical assignment) with vibrational circular dichroism (VCD) for solution-state confirmation .
  • Batch Comparison : Use multivariate analysis (PCA) to identify outliers in FTIR or MS spectra caused by impurities .

Q. How should in vivo studies be designed to evaluate the pharmacokinetics of (5R,6S)-5-Amino-6-phenylpiperidin-2-one?

  • Methodology :

  • PICOT Framework :
  • Population : Rodent models (e.g., Sprague-Dawley rats).
  • Intervention : Oral vs. intravenous administration to assess bioavailability.
  • Comparison : Metabolite profiling via LC-MS/MS to differentiate parent compound from derivatives.
  • Outcome : Measure plasma half-life, tissue distribution, and blood-brain barrier penetration.
  • Time : Acute (24-hour) and subchronic (7-day) dosing .
  • Ethical Compliance : Adhere to IACUC guidelines for humane endpoints and sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-5-aMino-2-oxo-6-phenylpiperidine
Reactant of Route 2
Reactant of Route 2
trans-5-aMino-2-oxo-6-phenylpiperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。